Cas no 2227878-21-7 ((2R)-4-(3,5-dimethoxyphenyl)butan-2-ol)

(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol is a chiral secondary alcohol featuring a 3,5-dimethoxyphenyl substituent. Its stereospecific (R)-configuration makes it valuable as an intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselectivity. The dimethoxy groups enhance solubility in organic solvents and may influence electronic properties, aiding in further functionalization. This compound’s well-defined structure allows for precise control in synthetic pathways, contributing to high-purity products. Its stability under standard conditions ensures reliable handling and storage. Researchers favor it for constructing complex molecules due to its compatibility with diverse reaction conditions, including reductions and cross-coupling reactions.
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol structure
2227878-21-7 structure
商品名:(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
CAS番号:2227878-21-7
MF:C12H18O3
メガワット:210.269524097443
CID:6410279
PubChem ID:165713367

(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
    • EN300-1819238
    • 2227878-21-7
    • インチ: 1S/C12H18O3/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-9,13H,4-5H2,1-3H3/t9-/m1/s1
    • InChIKey: KEMAXROJHPGWKB-SECBINFHSA-N
    • ほほえんだ: O[C@H](C)CCC1C=C(C=C(C=1)OC)OC

計算された属性

  • せいみつぶんしりょう: 210.125594432g/mol
  • どういたいしつりょう: 210.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 38.7Ų

(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1819238-0.25g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
0.25g
$642.0 2023-09-19
Enamine
EN300-1819238-0.05g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
0.05g
$587.0 2023-09-19
Enamine
EN300-1819238-1g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
1g
$699.0 2023-09-19
Enamine
EN300-1819238-10.0g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
10g
$6635.0 2023-06-01
Enamine
EN300-1819238-0.1g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
0.1g
$615.0 2023-09-19
Enamine
EN300-1819238-1.0g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
1g
$1543.0 2023-06-01
Enamine
EN300-1819238-5g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
5g
$2028.0 2023-09-19
Enamine
EN300-1819238-10g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
10g
$3007.0 2023-09-19
Enamine
EN300-1819238-0.5g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
0.5g
$671.0 2023-09-19
Enamine
EN300-1819238-5.0g
(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol
2227878-21-7
5g
$4475.0 2023-06-01

(2R)-4-(3,5-dimethoxyphenyl)butan-2-ol 関連文献

(2R)-4-(3,5-dimethoxyphenyl)butan-2-olに関する追加情報

(2R)-4-(3,5-Dimethoxyphenyl)Butan-2-Ol: A Comprehensive Overview

The compound (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol, identified by the CAS number 2227878-21-7, is a structurally unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of secondary alcohols and features a chiral center at the second carbon atom, contributing to its stereochemical properties. The presence of a 3,5-dimethoxyphenyl group attached to the fourth carbon of a butanol backbone introduces unique electronic and steric effects, making it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Recent studies have highlighted the importance of chiral compounds like (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol in drug discovery. The stereochemistry of this compound plays a crucial role in its biological activity, as the spatial arrangement of functional groups can significantly influence interactions with target proteins. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

The synthesis of (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol involves multi-step organic reactions, including nucleophilic substitutions and reductions. The use of asymmetric catalysis has been pivotal in achieving high enantiomeric excess during its preparation, ensuring the desired stereochemical purity. This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of physical properties, (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol exhibits a melting point of approximately 65°C and a boiling point around 160°C under standard conditions. Its solubility profile indicates moderate solubility in polar solvents such as water and ethanol, while it is relatively insoluble in non-polar solvents like hexane. These characteristics make it suitable for use in various solvent systems commonly employed in pharmaceutical formulations and chemical reactions.

Recent advancements in computational chemistry have enabled detailed molecular modeling studies of (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol. These studies have provided insights into its electronic structure, interaction patterns with biomolecules, and potential for bioisosteric replacements. Such computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery processes.

The biological evaluation of (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol has revealed promising antioxidant and anti-inflammatory activities. In vitro assays have demonstrated its ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential application as a natural product-derived therapeutic agent for managing oxidative stress-related disorders.

In conclusion, (2R)-4-(3,5-dimethoxyphenyl)butan-2-ol represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and biological activities make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry and related fields.

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